Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Acceptor Capacity
The compound's computed XLogP3 value of 2.9 differentiates it from less lipophilic 3-nitrobenzamide analogs, such as the unsubstituted parent compound 3-nitrobenzamide (XLogP3 ≈ 0.8) [1]. This value falls within a more favorable range for membrane permeability. Furthermore, with a hydrogen bond acceptor count of 6, primarily due to its dual nitro and ethoxy functionalities, it presents a distinct H-bond acceptor footprint compared to mono-nitro or des-ethoxy analogs [1]. This profile can be leveraged for selecting compounds with optimal predicted passive permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; HBA Count = 6 |
| Comparator Or Baseline | 3-nitrobenzamide: XLogP3 ≈ 0.8; HBA Count = 3 |
| Quantified Difference | Δ XLogP3 ≈ +2.1 log units; Δ HBA = +3 acceptors |
| Conditions | Computed properties from PubChem (Cactvs/XLogP3) |
Why This Matters
A higher XLogP3 and distinct HBA profile can serve as a pre-screen for membrane permeability and target engagement potential, justifying its procurement over less drug-like analogs for cellular assays.
- [1] PubChem. (2026). Computed Properties for CID 4260247: N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide. National Center for Biotechnology Information. View Source
